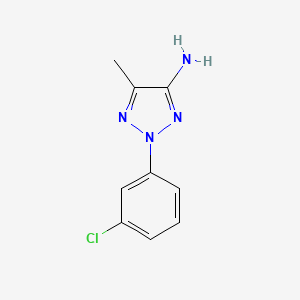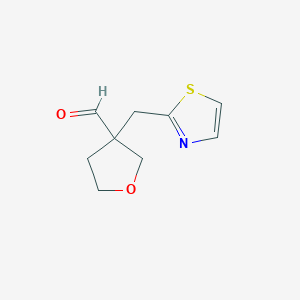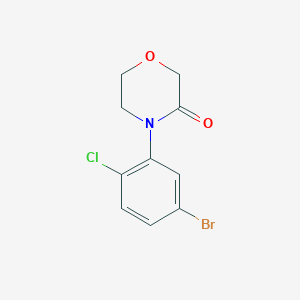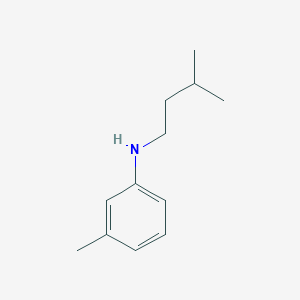
3-methyl-N-(3-methylbutyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(3-methylbutyl)aniline: is an organic compound with the molecular formula C12H19N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a 3-methylbutyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(3-methylbutyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with 3-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of cyclometalated ruthenium complexes has been reported to catalyze the methylation of anilines with methanol under mild conditions . This method offers a practical and environmentally friendly alternative to traditional alkylation processes.
Análisis De Reacciones Químicas
Types of Reactions: 3-methyl-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro derivatives back to the corresponding amines.
Substitution: The compound can participate in substitution reactions, where the aromatic ring undergoes electrophilic substitution.
Common Reagents and Conditions:
Oxidation: m-chloroperbenzoic acid is a common reagent for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-methyl-N-(3-methylbutyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(3-methylbutyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed .
Comparación Con Compuestos Similares
N-Methylaniline: An aniline derivative with a single methyl group on the nitrogen.
N,N-Dimethylaniline: An aniline derivative with two methyl groups on the nitrogen.
N-Ethylaniline: An aniline derivative with an ethyl group on the nitrogen.
Uniqueness: 3-methyl-N-(3-methylbutyl)aniline is unique due to the presence of both a 3-methylbutyl group and a methyl group on the nitrogen. This structural feature imparts distinct chemical properties and reactivity compared to other aniline derivatives. The combination of these substituents can influence the compound’s solubility, boiling point, and overall reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H19N |
|---|---|
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
3-methyl-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C12H19N/c1-10(2)7-8-13-12-6-4-5-11(3)9-12/h4-6,9-10,13H,7-8H2,1-3H3 |
Clave InChI |
KZQUOHIUOUYZEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



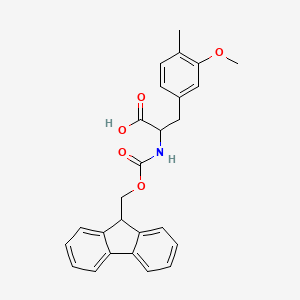
![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)
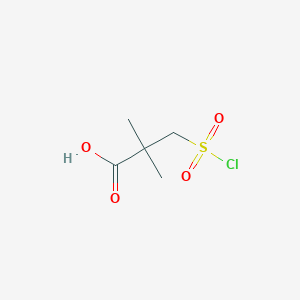
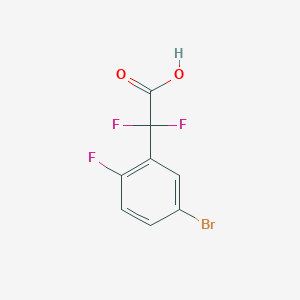
![8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B13070936.png)
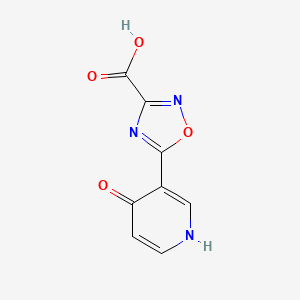

![4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13070959.png)
![[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13070967.png)

